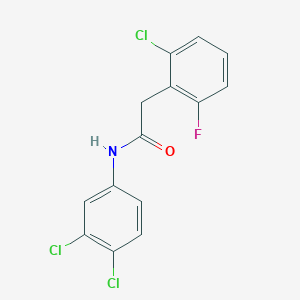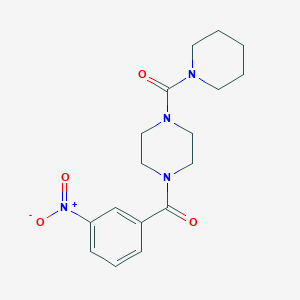![molecular formula C14H22N4O2 B5772214 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide](/img/structure/B5772214.png)
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide
説明
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide, also known as MPHPH, is a chemical compound that has been widely researched for its potential therapeutic applications.
作用機序
The exact mechanism of action of 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions are thought to contribute to its anxiolytic and antidepressant effects, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have minimal toxicity in animal models, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of using 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide in lab experiments is its ability to selectively target serotonin reuptake and sigma-1 receptors, which allows for more specific and targeted research. However, a limitation of using 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide is its relatively low potency compared to other SSRIs and sigma-1 receptor agonists, which may require higher concentrations to achieve desired effects.
将来の方向性
There are several future directions for the research of 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide. One direction is to further investigate its anxiolytic and antidepressant effects in human clinical trials. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further research is needed to fully understand the potential therapeutic applications of 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide.
In conclusion, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide is a chemical compound that has been widely researched for its potential therapeutic applications. Its ability to selectively target serotonin reuptake and sigma-1 receptors makes it a promising candidate for further research in various fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been studied for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In drug discovery, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-20-13-5-3-2-4-12(13)18-10-8-17(9-11-18)7-6-14(19)16-15/h2-5H,6-11,15H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILZZWHTUQZRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)

![{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid](/img/structure/B5772156.png)


![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5772173.png)


![3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5772197.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5772217.png)
![5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)
![1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5772231.png)
![5-nitro-2,4-di-1-piperidinylbenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5772239.png)